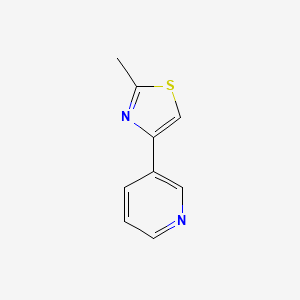

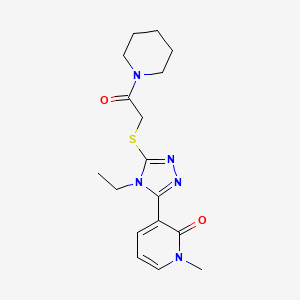

![molecular formula C18H25Cl2N3O5S B2579998 Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate CAS No. 392290-06-1](/img/structure/B2579998.png)

Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

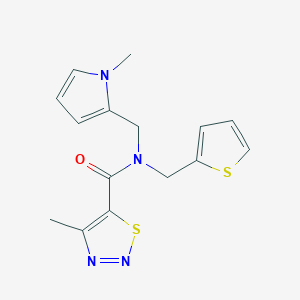

“Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its wide range of biological activities . The compound also has a sulfamoyl group, which is often found in diuretics and antibiotics.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the introduction of the sulfamoyl and benzoyl groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular formula of this compound is C18H25Cl2N3O5S, with an average mass of 466.379 Da . The structure includes a piperazine ring, two chloroethyl groups, a sulfamoyl group, and a benzoyl group.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperazine ring could undergo substitution reactions, while the chloroethyl groups could participate in elimination or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfamoyl group could increase its solubility in water .Aplicaciones Científicas De Investigación

Prodrug Applications in Cancer Therapy

A novel approach involves the synthesis of prodrugs that are activated to cytotoxic alkylating agents by carboxypeptidase G2 (CPG2), targeting cancer cells more effectively while minimizing damage to healthy tissues. These prodrugs, upon activation by CPG2, exhibit significant cytotoxicity against tumor cell lines, showcasing their potential as anticancer agents (Springer et al., 1990).

Novel Drug Synthesis with Vasodilation Properties

Research into the synthesis of new 3-pyridinecarboxylates, including derivatives with potential vasodilation properties, highlights the compound's role in creating medications that could manage conditions such as hypertension. These compounds demonstrate considerable potency in vasodilation activity, indicating their potential application in cardiovascular disease treatment (Girgis et al., 2008).

Antimicrobial and Antifungal Activities

The synthesis of bifunctional sulfonamide-amide derivatives, including Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate, shows significant in vitro antibacterial and antifungal activities against various strains. These findings suggest the compound's utility in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3O5S/c1-2-28-18(25)22-13-11-21(12-14-22)17(24)15-3-5-16(6-4-15)29(26,27)23(9-7-19)10-8-20/h3-6H,2,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPIURTYDGMOAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

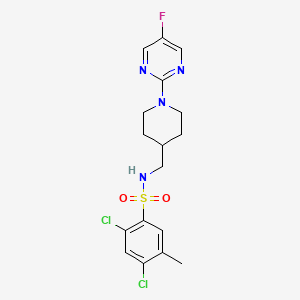

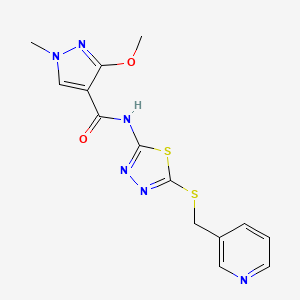

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)

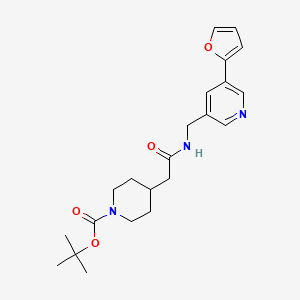

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2579920.png)

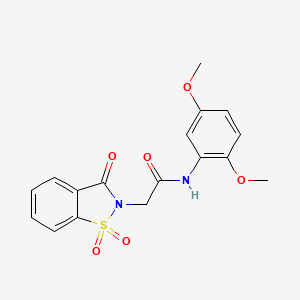

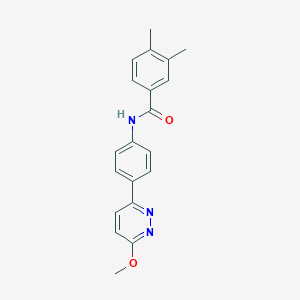

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)

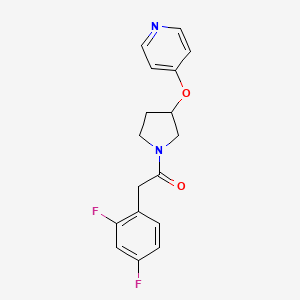

![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)